(4-Bromo-2-chlorophenyl)boronic acid
Overview
Description
(4-Bromo-2-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BBrClO2 and its molecular weight is 235.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-chlorophenylboronic acid is the palladium (II) complex in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 4-Bromo-2-chlorophenylboronic acid interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium (II) complex . The reaction conditions are exceptionally mild and functional group tolerant .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 4-Bromo-2-chlorophenylboronic acid . This reaction leads to the formation of new carbon–carbon bonds, which can significantly affect the structure and function of organic compounds .
Pharmacokinetics
The pharmacokinetics of 4-Bromo-2-chlorophenylboronic acid are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability may be significantly affected by the pH of the environment .
Result of Action
The primary molecular effect of the action of 4-Bromo-2-chlorophenylboronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to significant changes in the structure and function of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-chlorophenylboronic acid are strongly influenced by environmental factors, particularly pH . The rate of hydrolysis of the compound, which can affect its stability and efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPHTYHDVLGKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681561 | |
Record name | (4-Bromo-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1046861-20-4 | |
Record name | (4-Bromo-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-chlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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